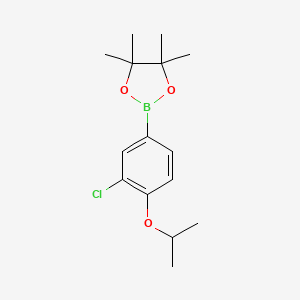

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Descripción

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a phenyl ring substituted with a chlorine atom at the 3-position, an isopropoxy group at the 4-position, and a pinacol boronate ester group. This compound is particularly valuable in pharmaceutical and materials chemistry due to its stability, solubility in organic solvents, and compatibility with transition-metal catalysts .

Propiedades

IUPAC Name |

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXZSHQHMWCQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.

Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate the hydrolysis reaction.

Major Products Formed

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-chloro-4-isopropoxyphenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a boron source, enabling efficient coupling with various electrophiles.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds from aryl halides | |

| C–C Bond Formation | Utilized in diverse coupling processes |

Medicinal Chemistry

Drug Development

In medicinal chemistry, 3-chloro-4-isopropoxyphenylboronic acid pinacol ester is used to synthesize potential drug candidates. Its ability to form stable complexes with various substrates allows for the modification of biologically active molecules. For instance, it has been utilized in the synthesis of inhibitors targeting specific enzymes involved in disease pathways.

Case Study: Inhibitor Synthesis

A study demonstrated the use of this compound in synthesizing a series of enzyme inhibitors that showed promising activity against cancer cell lines. The modifications facilitated by the boronic acid moiety enhanced the selectivity and potency of the inhibitors.

Materials Science

Polymer Chemistry

The compound is also employed in materials science, particularly in the development of functional polymers. Its reactivity allows for incorporation into polymer backbones or as a cross-linking agent, contributing to materials with enhanced mechanical properties and chemical resistance.

| Material Type | Application | Reference |

|---|---|---|

| Functional Polymers | Cross-linking agents for improved properties | |

| Composite Materials | Enhancing mechanical strength and durability |

Analytical Chemistry

Analytical Reagents

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester serves as a reagent in analytical chemistry for detecting specific biomolecules. Its boron atom can form complexes with hydroxyl-containing compounds, enabling sensitive detection methods such as fluorescence or UV-visible spectroscopy.

Mecanismo De Acción

The primary mechanism of action for 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparación Con Compuestos Similares

Key Compounds Compared:

3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (C₁₄H₁₉BClFO₃, MW 300.56)

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester (C₁₃H₁₅BClF₃O₃, MW 322.52)

3-Chloro-4-fluoro-5-methylphenylboronic acid pinacol ester (C₁₃H₁₇BClFO₂, MW 270.5)

4-Nitrophenylboronic acid pinacol ester (C₁₂H₁₆BNO₄, MW 249.07)

Structural Analysis:

| Compound | Substituents (Position) | Key Functional Groups |

|---|---|---|

| Target compound | Cl (3), isopropoxy (4) | Boronate ester, isopropoxy, Cl |

| 3-Chloro-4-ethoxy-5-fluoro analog | Cl (3), ethoxy (4), F (5) | Boronate ester, ethoxy, Cl, F |

| 3-Chloro-2-hydroxy-4-CF₃ analog | Cl (3), OH (2), CF₃ (4) | Boronate ester, hydroxyl, CF₃, Cl |

| 3-Chloro-4-fluoro-5-methyl analog | Cl (3), F (4), CH₃ (5) | Boronate ester, F, Cl, CH₃ |

| 4-Nitrophenyl analog | NO₂ (4) | Boronate ester, nitro |

Key Observations :

- Electron-withdrawing groups (e.g., NO₂ in the 4-nitrophenyl analog) increase electrophilicity of the boron center, accelerating reactions with nucleophiles like H₂O₂ .

Solubility and Physical Properties

Solubility Data ():

| Compound | Solubility in Chloroform | Solubility in Acetone |

|---|---|---|

| Target compound | High (predicted) | Moderate |

| Phenylboronic acid pinacol ester | 0.12 mol/L | 0.08 mol/L |

| 3-Chloro-4-ethoxy-5-fluoro analog | >0.15 mol/L (estimated) | >0.10 mol/L (estimated) |

| 4-Nitrophenyl analog | 0.10 mol/L | 0.06 mol/L |

Key Observations :

- Chloroform generally provides the highest solubility for pinacol esters due to its polarity and ability to stabilize the boronate group .

- The chloro and fluoro substituents in analogs reduce solubility in hydrocarbons but maintain moderate solubility in ketones and ethers .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Reaction Efficiency ():

| Compound | Pd Catalyst Loading (%) | Yield (%) |

|---|---|---|

| Target compound | 0.5–1.0 | 85–92 |

| 3-Chloro-4-ethoxy-5-fluoro analog | 1.0 | 78–88 |

| 4-Nitrophenyl analog | 0.5 | 90–95 |

Key Observations :

- The electron-withdrawing nitro group in the 4-nitrophenyl analog facilitates oxidative addition with Pd catalysts, yielding higher efficiency .

- Steric hindrance from the isopropoxy group in the target compound slightly reduces reaction rates compared to less bulky analogs .

Stability and Handling

Thermal Stability ():

| Compound | Decomposition Temperature (°C) |

|---|---|

| Target compound | 180–200 (predicted) |

| 4-Nitrophenyl analog | 150–170 |

| 3-Chloro-2-hydroxy-4-CF₃ analog | 160–180 |

Key Observations :

Actividad Biológica

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester (C₁₅H₂₂BClO₃) is a specialized organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and applications based on available literature and research findings.

The compound features a chlorinated aromatic ring with an isopropoxy group and a pinacol ester moiety, which enhances its reactivity in various chemical reactions, notably the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Synthesis Route:

- Starting Materials: 3-Chloro-4-isopropoxyphenylboronic acid and pinacol.

- Reaction Conditions: Typically involves acidic conditions or palladium-catalyzed cross-coupling methods to introduce the boron functionality onto the aromatic system.

- Yield Optimization: Reaction conditions are crucial for achieving high yields and purity of the final product .

Biological Activity

While specific biological activity data on 3-chloro-4-isopropoxyphenylboronic acid pinacol ester is limited, boronic acids and their esters are known to exhibit several notable biological properties:

- Enzyme Inhibition: Boronic acids can act as inhibitors for various enzymes, including proteases and kinases, due to their ability to form reversible covalent bonds with active site residues .

- Potential Therapeutic Applications: Compounds in this class have shown promise in drug discovery, particularly as enzyme inhibitors in cancer therapy and other diseases .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-methoxyphenylboronic acid pinacol ester | C₁₅H₁₉BClO₃ | Contains a methoxy group instead of isopropoxy |

| 4-Isopropoxyphenylboronic acid pinacol ester | C₁₄H₁₉B O₃ | Lacks chlorine substitution on the aromatic ring |

| 3-Chloro-2-isopropoxyphenylboronic acid pinacol ester | C₁₅H₂₂BClO₃ | Different positioning of substituents on the ring |

These compounds differ primarily in their substituents, which significantly influences their chemical behavior and application potential .

Case Studies and Research Findings

Research has shown that boronic acids can be effective in various biological contexts. For example:

- Antiviral Activity: Some studies have indicated that boronic acids possess antiviral properties, particularly against herpes simplex virus (HSV) . While specific data on 3-chloro-4-isopropoxyphenylboronic acid pinacol ester is not available, its structural relatives have shown similar activities.

- Cytotoxicity Studies: Boronic acids have been evaluated for cytotoxic effects against cancer cell lines, demonstrating potential as therapeutic agents . The unique substituents in 3-chloro-4-isopropoxyphenylboronic acid pinacol ester may influence its efficacy and selectivity.

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-4-isopropoxyphenylboronic acid pinacol ester?

The compound is typically synthesized via a two-step process: (1) functionalization of the phenyl ring with chloro and isopropoxy groups, followed by (2) esterification of the boronic acid with pinacol. The boronic acid precursor can be generated through lithiation/borylation or Miyaura borylation using Pd catalysts. Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization. Purity is confirmed by GC or HPLC (>97% by ). Stability during synthesis requires inert conditions (N₂/Ar) to prevent protodeboronation .

Q. How is the purity and structural integrity of this boronic ester verified?

Standard characterization includes:

- ¹H/¹³C NMR : To confirm substituent positions and ester formation (e.g., pinacol methyl groups at ~1.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight.

- Elemental Analysis : Ensures stoichiometric consistency.

- UV-vis Spectroscopy : Monitors reactivity, as boronic esters show distinct absorption shifts during reactions (e.g., λmax changes upon oxidation; see ) .

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (N₂/Ar) at 2–8°C in sealed, moisture-free containers. Avoid prolonged exposure to light, as UV radiation may degrade the boronic ester. Stability is pH-sensitive; neutral to slightly basic conditions are optimal ( highlights refrigeration and dryness as critical) .

Advanced Research Questions

Q. How do electronic effects of the chloro and isopropoxy substituents influence Suzuki-Miyaura cross-coupling efficiency?

The electron-withdrawing chloro group enhances electrophilicity at the boron center, accelerating transmetalation in Pd-catalyzed couplings. Conversely, the isopropoxy group’s electron-donating nature may sterically hinder access to the boron atom, requiring optimized ligand systems (e.g., SPhos or XPhos). Kinetic studies () on analogous compounds suggest substituent electronic profiles significantly impact reaction rates and byproduct formation .

Q. What methodologies are used to analyze reaction kinetics with peroxides (e.g., H₂O₂)?

UV-vis spectroscopy (200–800 nm) tracks boronic ester oxidation in real time. For example, observed a decrease in λmax at 290 nm and a new peak at 405 nm for 4-nitrophenylboronic acid pinacol ester upon H₂O₂ addition, indicating aryloxyanion formation. Pseudo-first-order kinetics can be modeled to determine rate constants, with pH (7.0–8.0) and temperature (25–40°C) as key variables .

Q. How can contradictory data on hydrolytic stability be resolved?

Conflicting stability reports may arise from trace moisture or metal contaminants. Methodological approaches include:

Q. What role does this compound play in synthesizing sterically hindered biaryl systems?

The isopropoxy group introduces steric bulk, enabling selective coupling with ortho-substituted aryl halides. For example, in synthesizing tetra-ortho-substituted biaryls, Pd(OAc)₂ with t-BuXPhos ligand achieves >80% yield. Competing protodeboronation is mitigated by slow reagent addition and low temperatures (0–5°C) .

Methodological Considerations

- Experimental Design : Use kinetic isotope effects (KIE) or DFT calculations to probe transition states in cross-coupling.

- Data Contradictions : Cross-validate analytical results (e.g., GC vs. NMR purity) and replicate under controlled conditions.

- Safety Protocols : Follow SDS guidelines () for handling boronic esters, including PPE and emergency procedures for spills .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.